![molecular formula C13H14O4 B1407415 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1597426-80-6](/img/structure/B1407415.png)

2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

説明

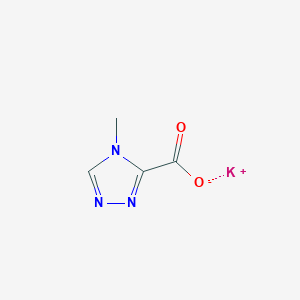

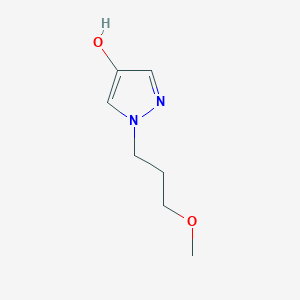

Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .

Chemical Reactions Analysis

Esters, including trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . Trans-esterification, the conversion of a carboxylic acid ester into a different carboxylic acid ester, can also occur when an ester is placed in a large excess of an alcohol along with the presence of either an acid or a base .科学的研究の応用

Synthesis and Biological Evaluation

- Synthesis and Biological Evaluation of Bromophenol Derivatives : A study by Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety, including trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate. These derivatives demonstrated effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, suggesting potential application in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Synthesis Processes

- Improvement of Synthesis Process : Li Guo (2013) detailed the successful synthesis of Benzoic acid ethyl ester, which is related to the target compound. The study emphasized the optimization of synthesis conditions for higher yields, providing insights into the synthesis of related compounds (Li Guo, 2013).

Liquid Crystal Research

- Synthesis and Mesomorphic Properties : Research by Bezborodov et al. (1992) focused on synthesizing esters, including those of trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids. They studied the liquid-crystalline properties and electrooptic parameters of these compounds, contributing to the field of materials science and liquid crystal technology (Bezborodov et al., 1992).

Asymmetric Esterification and Pharmaceutical Application

- Asymmetric Esterification of Carboxylic Acids : Shiina and Nakata (2007) demonstrated the kinetic resolution of racemic secondary benzylic alcohols to produce optically active carboxylic esters. This process is crucial for synthesizing certain pharmaceuticals and demonstrates the application of trans-acylation processes in medicinal chemistry (Shiina & Nakata, 2007).

Pharmaceutical Intermediate Synthesis

- Synthesis of Pharmaceutical Intermediates : A study by Belyk et al. (2010) on the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester highlights its importance as an intermediate in the preparation of hepatitis C virus inhibitors. This study is significant for its contribution to antiviral drug development (Belyk et al., 2010).

Prodrug Development

- Prodrug Design and Drug Delivery : Research by Nielsen and Bundgaard (1987) investigated the hydrolysis of benzoic acid esters, including glycolic acid derivatives, as a reference system for designing prodrug esters. This research is pivotal for understanding the enzymatic behavior of prodrug esters in drug delivery systems (Nielsen & Bundgaard, 1987).

Safety and Hazards

作用機序

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Ethylene plays a crucial role in plant growth and development .

Mode of Action

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

Acc, a structurally similar compound, is involved in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .

Result of Action

Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis .

特性

IUPAC Name |

2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQKZWJFVDJPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)

![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)

![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)

![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)

![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)